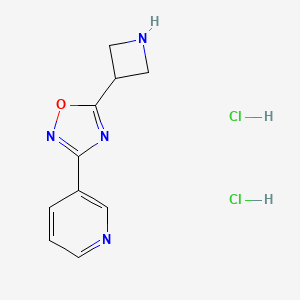

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O.2ClH/c1-2-7(4-11-3-1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRKVGHUAFHSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Oxadiazole Core

- The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or esters under dehydrating conditions. For example, amidoximes derived from pyridine carboxylic acids react with acyl chlorides or anhydrides to form the oxadiazole ring.

- Cyclization is often facilitated by reagents such as phosphoryl chloride (POCl3), acetyl chloride, or under reflux in pyridine or other polar aprotic solvents.

- Reaction temperatures are typically elevated (e.g., reflux conditions) to promote ring closure over several hours.

Assembly of the Pyridine Moiety

- The pyridine ring is typically present in the starting material or introduced via coupling reactions.

- Protecting groups such as trimethylsilyl or dioxolane may be used on the pyridine nitrogen or adjacent functional groups to prevent side reactions during synthesis.

- Deprotection occurs in later steps, often under acidic conditions.

Purification and Salt Formation

- After synthesis, the reaction mixture is neutralized (e.g., with NaOH), extracted with organic solvents like ethyl acetate, washed, dried over magnesium sulfate, and filtered.

- The solvent is evaporated under reduced pressure to isolate the crude product.

- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing compound stability and solubility.

- Final purification is achieved by recrystallization or chromatography.

Representative Reaction Sequence (Example)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of pyridine amidoxime intermediate | Pyridine carboxylic acid derivative + hydroxylamine hydrochloride, base | Amidoxime intermediate |

| 2 | Cyclization to form 1,2,4-oxadiazole ring | Amidoxime + acyl chloride (e.g., acetyl chloride), reflux in pyridine | 1,2,4-oxadiazole-pyridine intermediate |

| 3 | Introduction of azetidine substituent | 1,2,4-oxadiazole intermediate + azetidine derivative, NaH, DMF, 0 °C to RT | 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine free base |

| 4 | Formation of dihydrochloride salt | Free base + HCl in solvent | 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride |

Analytical and Research Findings Supporting Preparation

- NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR confirm the presence of characteristic chemical shifts for the pyridine ring protons (typically δ 7.5–9.0 ppm), azetidine ring protons (δ 2.5–4.0 ppm), and oxadiazole carbon signals.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with C10H12N4O plus two chloride ions for the dihydrochloride salt (275.13 g/mol).

- Elemental Analysis : Matches theoretical values for carbon, hydrogen, nitrogen, and chlorine content.

- Purity Assessment : Chromatographic techniques such as HPLC or column chromatography ensure high purity of intermediates and final product.

- Yield Optimization : Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side products.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for cyclization | Pyridine, DMF, or DMSO | Polar aprotic solvents preferred |

| Temperature for cyclization | Reflux (100–130 °C) | Ensures ring closure |

| Base for substitution | Sodium hydride (NaH) | Strong base for deprotonation |

| Temperature for substitution | 0 °C to room temperature | Controls reaction rate |

| Extraction solvent | Ethyl acetate | Efficient organic extraction |

| Drying agent | Magnesium sulfate (MgSO4) | Removes residual water |

| Salt formation | HCl in ethanol or other solvent | Forms stable dihydrochloride salt |

| Purification | Recrystallization or chromatography | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, exhibit significant biological activities. These include:

-

Anticancer Activity :

- Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, certain oxadiazole derivatives demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

- A recent study highlighted that some oxadiazole derivatives exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines .

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Research on similar oxadiazole derivatives has revealed effectiveness against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- The mechanism of action appears to involve disruption of bacterial cell function, making it a candidate for further exploration in antibiotic development.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. The introduction of specific substituents on the oxadiazole ring has been shown to enhance biological activity significantly. For example:

- Compounds with alkyl substitutions on the aromatic ring demonstrated improved potency against cancer cell lines compared to their unsubstituted counterparts .

Case Studies

Several case studies have illustrated the practical applications of this compound:

-

Case Study on Anticancer Activity :

- A study investigated the effects of a series of 1,2,4-oxadiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxadiazole structure led to enhanced apoptosis induction in MCF-7 cells .

- The most active derivative exhibited an IC50 value significantly lower than that of conventional chemotherapeutics.

-

Case Study on Antimicrobial Resistance :

- Research focused on the antimicrobial properties of 1,2,4-oxadiazole derivatives against resistant bacterial strains. The findings suggested that certain compounds could effectively inhibit bacterial growth at low concentrations, providing insights into new treatment avenues for antibiotic-resistant infections .

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis Induction |

| Compound B | U937 | 3.5 | Cell Cycle Arrest |

| Compound C | MEL-8 | 6.0 | ROS Generation |

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |

|---|---|---|---|

| Compound D | MRSA | 16 | Cell Membrane Disruption |

| Compound E | E. coli | 8 | Inhibition of Cell Wall Synthesis |

Mechanism of Action

The mechanism of action of 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride: Similar in structure but with different positioning of the functional groups.

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)benzene dihydrochloride: Contains a benzene ring instead of a pyridine ring.

Uniqueness

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is unique due to its specific combination of the azetidine, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS Number: 1426290-29-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C10H12Cl2N4O, with a molecular weight of 275.14 g/mol. The structure includes a pyridine ring substituted with an oxadiazole and an azetidine moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2N4O |

| Molecular Weight | 275.14 g/mol |

| CAS Number | 1426290-29-0 |

| Physical Form | Solid |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that derivatives containing oxadiazole showed activity against various bacteria and fungi, suggesting that this compound may possess similar effects .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For instance, derivatives of oxadiazole have been reported to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating a series of oxadiazole derivatives found that certain substitutions enhanced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Antitumor Studies : In vitro studies on related compounds demonstrated IC50 values indicating effective inhibition of proliferation in various cancer cell lines. For example, one study reported IC50 values ranging from 20 to 50 µM for similar oxadiazole derivatives against breast cancer cell lines .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for related compounds, indicating potential for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis involves constructing the 1,2,4-oxadiazole ring, followed by azetidine functionalization. A key step is the condensation of pyridine derivatives with azetidine precursors under controlled pH and temperature. For example, reactions involving aminopyridines and heterocyclic precursors (e.g., Appel salt derivatives) require optimization of base (e.g., triethylamine), solvent (e.g., dichloromethane), and reaction time (typically 12–24 hours). Parallel monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridine and oxadiazole ring systems, focusing on aromatic proton splitting patterns and azetidine ring protons (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺). Discrepancies in NMR integration may arise from dihydrochloride salt formation; ensure samples are fully deuterated and dissolved in D₂O or DMSO-d₆ to avoid exchange broadening .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory. Work in a fume hood to prevent inhalation of hydrochloride vapors. Waste must be neutralized with 10% sodium bicarbonate before disposal. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent salt crystallization in drains .

Advanced Research Questions

Q. How do structural modifications to the azetidine or oxadiazole moieties impact biological activity, and what computational tools can predict binding affinity?

- Methodological Answer : Substituents on the azetidine ring (e.g., methyl groups) alter steric hindrance and hydrogen-bonding capacity. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like nicotinic acetylcholine receptors. Compare binding energies of analogs to prioritize synthesis. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often stem from salt dissociation kinetics. Use pH-solubility profiling (e.g., buffered solutions at pH 2–8) to identify optimal conditions. For polar aprotic solvents (DMF, DMSO), pre-dry the compound to avoid hydrate formation. Reference the buffer system in USP guidelines (e.g., ammonium acetate buffer, pH 6.5) for standardized testing .

Q. What strategies mitigate instability of the oxadiazole ring under acidic or oxidative conditions during biological assays?

- Methodological Answer : Stabilize the oxadiazole core by adding electron-withdrawing groups (e.g., nitro) to the pyridine ring. For in vitro studies, use antioxidant buffers (e.g., 0.1% ascorbic acid) and avoid prolonged exposure to light. Monitor degradation via LC-MS with a C18 column and acetonitrile/water gradient .

Q. How can researchers design experiments to validate hypothesized metabolic pathways of this compound in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation, hydrolysis). For phase II conjugation, supplement with UDP-glucuronic acid. Compare results to computational predictions (e.g., BioTransformer) to identify discrepancies in metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.